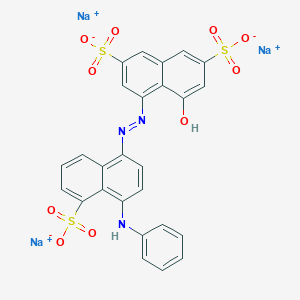
3-amino-N,N-diethylbenzenesulfonamide
Übersicht
Beschreibung
Sildenafil chlorosulfonyl is a synthetic intermediate used in the production of sildenafil, a well-known phosphodiesterase type 5 inhibitor. Sildenafil is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The chlorosulfonyl derivative plays a crucial role in the synthesis of sildenafil by introducing the sulfonyl functional group, which is essential for the compound’s biological activity .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Sildenafilchlorosulfonyl beinhaltet die Chlorosulfonierung von 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on. Diese Reaktion wird typischerweise mit Chlorsulfonsäure und Thionylchlorid als Reagenzien durchgeführt. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Industrielle Herstellungsverfahren: In einem industriellen Umfeld folgt die Herstellung von Sildenafilchlorosulfonyl einem ähnlichen synthetischen Weg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und eine präzise Temperaturregelung, um die Reaktionsbedingungen zu optimieren. Das Produkt wird dann durch Kristallisation und Filtration gereinigt, um Sildenafilchlorosulfonyl mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sildenafilchlorosulfonyl unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Chlorosulfonylgruppe kann durch verschiedene Nukleophile, wie Amine, substituiert werden, um verschiedene Derivate zu bilden.
Reduktionsreaktionen: Die Sulfonylgruppe kann unter bestimmten Bedingungen zu einem Sulfid reduziert werden.
Oxidationsreaktionen: Die Verbindung kann einer Oxidation unterzogen werden, um Sulfonsäuren zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Amine und Alkohole, die typischerweise in Gegenwart einer Base wie Triethylamin durchgeführt werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden eingesetzt.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Verschiedene Sulfonamid-Derivate.
Reduktionsreaktionen: Sulfid-Derivate.
Oxidationsreaktionen: Sulfonsäure-Derivate.
Wissenschaftliche Forschungsanwendungen
Sildenafilchlorosulfonyl hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese von Sildenafil und seinen Analoga verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf verschiedene biologische Signalwege untersucht.
Medizin: Wird auf seine Rolle bei der Entwicklung neuer Therapeutika untersucht.
Industrie: Wird bei der Herstellung von Sildenafil und verwandten Verbindungen verwendet.
5. Wirkmechanismus
Sildenafilchlorosulfonyl selbst hat keinen direkten Wirkmechanismus, sondern dient als Vorstufe bei der Synthese von Sildenafil. Sildenafil wirkt, indem es die Phosphodiesterase vom Typ 5 hemmt, ein Enzym, das für den Abbau von cyclischem Guanosinmonophosphat verantwortlich ist. Diese Hemmung führt zu erhöhten Spiegeln von cyclischem Guanosinmonophosphat, was zur Entspannung der glatten Muskelzellen und zu einem erhöhten Blutfluss führt .
Ähnliche Verbindungen:
Tadalafil: Ein weiterer Phosphodiesterase-Typ-5-Inhibitor, der zur Behandlung von erektiler Dysfunktion und pulmonaler arterieller Hypertonie eingesetzt wird.
Vardenafil: Ähnlich wie Sildenafil, wird zur Behandlung von erektiler Dysfunktion eingesetzt.
Vergleich:
Sildenafilchlorosulfonyl vs. Tadalafil: Sildenafilchlorosulfonyl ist ein Zwischenprodukt bei der Synthese von Sildenafil, während Tadalafil eine andere Verbindung mit einer längeren Halbwertszeit und unterschiedlichen pharmakokinetischen Eigenschaften ist.
Sildenafilchlorosulfonyl vs. Vardenafil: Beide sind Zwischenprodukte bei der Synthese ihrer jeweiligen Medikamente, aber Vardenafil hat einen schnelleren Wirkungseintritt im Vergleich zu Sildenafil.
Wirkmechanismus
Sildenafil chlorosulfonyl itself does not have a direct mechanism of action but serves as a precursor in the synthesis of sildenafil. Sildenafil acts by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in relaxation of smooth muscle cells and increased blood flow .
Vergleich Mit ähnlichen Verbindungen
Tadalafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, used for erectile dysfunction.
Comparison:
Sildenafil Chlorosulfonyl vs. Tadalafil: Sildenafil chlorosulfonyl is an intermediate in the synthesis of sildenafil, while tadalafil is a different compound with a longer half-life and different pharmacokinetic properties.
Sildenafil Chlorosulfonyl vs. Vardenafil: Both are intermediates in the synthesis of their respective drugs, but vardenafil has a faster onset of action compared to sildenafil.
Eigenschaften
IUPAC Name |
3-amino-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWWPIIRKWDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387993 | |
| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10372-41-5 | |
| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














